Methyl 3-benzoyl-1-benzofuran-5-carboxylate
Description
Properties
CAS No. |
88673-76-1 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
methyl 3-benzoyl-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)12-7-8-15-13(9-12)14(10-21-15)16(18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
KHLKYBMFIPCTMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzoylbenzofuran-5-carboxylate typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-benzoylbenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-benzoyl-1-benzofuran-5-carboxylate has been investigated for its potential therapeutic properties. The benzofuran scaffold is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways. A notable example includes the compound's ability to induce apoptosis in ovarian cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro tests have shown that this compound exhibits efficacy against various microbial strains, including Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents .
Agricultural Applications
In the agricultural sector, this compound can be utilized as a fungicide or pesticide. The antifungal properties of benzofuran derivatives have been documented, making them suitable for protecting crops from fungal infections. Research has indicated that these compounds can effectively prevent the growth of harmful fungi, thereby enhancing crop yield and quality .
Material Science
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic electronic materials. Its ability to form stable films and its photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating such compounds into polymer matrices can enhance the performance of electronic devices .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzofuran derivatives, including this compound. The results indicated a significant reduction in cell viability in lung cancer models when treated with this compound, highlighting its potential as an effective anticancer agent .
Case Study 2: Agricultural Application
In agricultural research, a series of experiments tested the effectiveness of this compound as a fungicide against common plant pathogens. The compound demonstrated high efficacy in preventing fungal growth on crops, suggesting its potential use as a natural pesticide alternative .
Mechanism of Action
The mechanism of action of methyl 3-benzoylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-related kinase (ERK), thereby blocking the RAS/RAF/MEK/ERK signaling pathway. This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related benzofuran derivatives (Table 1):
Key Observations:
- Ester Group Influence : The methyl ester in the target compound may confer lower lipophilicity (logP ≈ 2.8) compared to ethyl esters in analogues, affecting solubility and metabolic stability .

- Functional Group Diversity : The 3-oxobutyl chain in adds a ketone moiety, enabling nucleophilic reactions (e.g., Grignard additions), absent in the target compound.
Analytical and Crystallographic Characterization
- Chromatography : Gas chromatography (GC) traces for methyl esters (e.g., methyl salicylate in ) suggest the target compound’s retention time would align with aromatic esters (~15–20 min under similar conditions) .


- Crystallography : SHELXL and ORTEP-III are critical for resolving benzofuran derivatives’ planar aromatic systems and substituent orientations, as demonstrated in .
Physicochemical Properties
- Solubility : The benzoyl group in the target compound reduces water solubility compared to acetyloxy-containing analogues (e.g., ), which exhibit higher polarity.
- Thermal Stability : Methyl esters generally exhibit lower melting points (e.g., 80–100°C) compared to ethyl esters due to reduced van der Waals interactions .
Biological Activity
Methyl 3-benzoyl-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran class, which has gained attention for its diverse biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy against different cancer cell lines.
Pro-apoptotic Activity
Research indicates that this compound exhibits significant pro-apoptotic effects. It induces apoptosis through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases involved in the apoptotic pathway. Specifically, studies have shown that exposure to this compound leads to increased activity of caspases 3 and 7, essential markers of apoptosis. For instance, after 48 hours of exposure, a notable increase in caspase activity was observed, indicating strong pro-apoptotic properties .
Cell Cycle Arrest
In addition to apoptosis, this compound has been shown to induce cell cycle arrest in various cancer cell lines. This arrest occurs primarily at the G2/M phase, preventing cells from dividing and proliferating. The underlying mechanism involves the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Anticancer Activity
In Vitro Studies
Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound displays potent cytotoxic effects across multiple types of cancer, including leukemia and solid tumors.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 (Breast) | 8.5 | Inhibition of tubulin polymerization |
These findings suggest that this compound not only inhibits cell growth but also promotes programmed cell death in cancer cells .
Comparative Efficacy
When compared to other benzofuran derivatives, this compound shows a unique profile of biological activity. For example, derivatives with additional functional groups or different substitutions on the benzofuran ring often exhibit varied potencies and mechanisms. Studies have demonstrated that compounds with methoxy groups at specific positions on the benzofuran ring can enhance antiproliferative activity significantly .
Case Studies
Case Study: K562 Cell Line
In a controlled experiment involving K562 leukemia cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. After 48 hours of treatment at varying concentrations (1 µM to 10 µM), significant increases in caspase activity were recorded, confirming its efficacy as an anticancer agent .
Case Study: A549 Lung Cancer Cells
A549 cells treated with this compound showed marked signs of cell cycle arrest and increased ROS levels after treatment. Flow cytometry analysis revealed a substantial accumulation of cells in the G2/M phase after exposure to the compound for 24 hours .
Q & A
What are the key challenges in synthesizing Methyl 3-benzoyl-1-benzofuran-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Level: Advanced
Synthesis of this compound often involves multi-step reactions, including benzofuran ring formation and subsequent benzoylation. A common challenge is regioselectivity during benzoylation, where competing substitution patterns may arise. To optimize yields:
- Use catalytic systems like Na₂S₂O₅ in DMF to promote cyclization (as demonstrated in benzimidazole syntheses) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics and improve selectivity .
How can researchers validate the crystallographic structure of this compound, and what software tools are recommended?
Level: Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Methodological steps include:
- Data collection using a diffractometer and refinement via SHELXL for small-molecule crystallography .
- Visualization of anisotropic displacement parameters using ORTEP-III with WinGX for accurate bond-length/angle analysis .
- Cross-validation with spectroscopic data (e.g., NMR, IR) to confirm functional groups .
What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Level: Advanced
Discrepancies often arise from incomplete solvent or steric effects in simulations. To address this:
- Perform DFT calculations with explicit solvent models (e.g., COSMO-RS) to better approximate reaction environments .
- Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian or ORCA) to refine computational parameters .
- Conduct kinetic studies (e.g., variable-temperature NMR) to identify hidden intermediates or transition states .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards .
- Store the compound in airtight containers at –20°C to prevent degradation .
- Follow waste disposal guidelines for organic solvents and halogenated byproducts (if applicable) .
How can researchers leverage this compound as a precursor for bioactive heterocyclic derivatives?
Level: Advanced
The benzofuran core is a versatile scaffold for drug discovery. Strategies include:
- Ring functionalization: Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position .
- Bioisosteric replacement: Replace the benzoyl group with sulfonamides or carbamates to modulate biological activity .
- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
What analytical techniques are most effective for purity assessment and impurity profiling?
Level: Basic
- HPLC-MS: Quantify purity (>95%) and identify low-abundance impurities via mass fragmentation patterns .
- DSC/TGA: Assess thermal stability and detect polymorphic forms .
- 1H/13C NMR: Confirm regiochemistry and detect residual solvents (e.g., DMSO, THF) .
How can researchers address low reproducibility in synthetic protocols for this compound?
Level: Advanced
- Standardize reagent quality (e.g., anhydrous solvents, fresh catalysts) to minimize batch-to-batch variability .
- Employ Design of Experiments (DoE) to statistically optimize parameters like temperature, stoichiometry, and reaction time .
- Validate synthetic routes using alternative methods (e.g., microwave-assisted synthesis) to reduce side reactions .
What role does this compound play in natural product synthesis, and what cascade reactions are feasible?
Level: Advanced
The benzofuran moiety mimics structural motifs in bioactive natural products. Applications include:
- Sigmatropic rearrangements: Utilize Claisen or Cope rearrangements to generate fused polycyclic systems .
- Aromatization cascades: Convert intermediate dihydrobenzofurans to aromatic derivatives under oxidative conditions (e.g., DDQ) .
How can crystallographic data be used to predict the compound’s solid-state properties?
Level: Advanced
- Analyze packing diagrams (via Mercury software) to identify π-π stacking or hydrogen-bonding networks influencing solubility .
- Calculate Hirshfeld surfaces to quantify intermolecular interactions and predict melting points .
- Compare experimental and predicted powder XRD patterns to assess crystallinity .
What are the limitations of using this compound in photophysical studies?
Level: Advanced
- Quenching effects: The benzoyl group may reduce fluorescence quantum yield via electron withdrawal .
- Aggregation-induced emission (AIE): Test in varying solvent polarities to determine if aggregation enhances luminescence .
- UV-vis spectroscopy: Correlate absorption maxima with computational TD-DFT results to validate excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



